molecular formula C8H3F7 B1411596 3,5-Difluoro-2-(trifluoromethyl)benzodifluoride CAS No. 1803872-08-3

3,5-Difluoro-2-(trifluoromethyl)benzodifluoride

Cat. No.: B1411596
CAS No.: 1803872-08-3
M. Wt: 232.1 g/mol
InChI Key: ZOPQIKPMBSVCEW-UHFFFAOYSA-N
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Description

3,5-Difluoro-2-(trifluoromethyl)benzodifluoride is an organofluorine compound characterized by the presence of multiple fluorine atoms. This compound is of significant interest due to its unique chemical properties, which are influenced by the electron-withdrawing effects of the fluorine atoms. These properties make it valuable in various scientific and industrial applications, particularly in the fields of pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the nucleophilic substitution reaction, where a precursor compound such as pentafluoropyridine reacts with a nucleophile like sodium azide . This reaction can be carried out under mild conditions, often at room temperature, and in the presence of a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve more scalable processes, such as continuous flow reactions, which allow for better control over reaction conditions and higher yields. The use of advanced fluorinating agents and catalysts can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3,5-Difluoro-2-(trifluoromethyl)benzodifluoride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium azide, potassium fluoride.

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Coupling: Palladium catalysts, boronic acids.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of fluorinated aromatic compounds, while coupling reactions can produce complex organic molecules with extended carbon chains.

Scientific Research Applications

3,5-Difluoro-2-(trifluoromethyl)benzodifluoride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5-Difluoro-2-(trifluoromethyl)benzodifluoride is primarily influenced by the electron-withdrawing effects of the fluorine atoms. These effects can alter the reactivity of the compound, making it more or less susceptible to certain chemical reactions. The molecular targets and pathways involved depend on the specific application, such as binding to biological receptors in medicinal chemistry or participating in catalytic cycles in industrial processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-Difluoro-2-(trifluoromethyl)benzodifluoride is unique due to the combination of multiple fluorine atoms and a trifluoromethyl group, which impart distinct electronic and steric properties

Biological Activity

3,5-Difluoro-2-(trifluoromethyl)benzodifluoride (DFTBF) is a fluorinated aromatic compound that has garnered attention in various fields, including medicinal chemistry and materials science. Its unique structural features—specifically the presence of multiple fluorine atoms—contribute to its potential biological activities. This article reviews the biological activity of DFTBF, highlighting its mechanisms of action, case studies, and research findings.

Chemical Structure and Properties

DFTBF is characterized by its trifluoromethyl and difluorobenzene groups. The fluorination enhances lipophilicity and alters electronic properties, which can influence biological interactions.

Biological Activity Overview

Research into the biological activity of DFTBF has indicated several potential applications:

  • Antimicrobial Activity : Preliminary studies suggest that DFTBF exhibits antimicrobial properties against various pathogens. The specific mechanisms are still under investigation but may involve disruption of microbial cell membranes or interference with metabolic pathways.
  • Anticancer Properties : DFTBF has been explored for its anticancer potential. It may inhibit specific cancer cell lines through mechanisms such as apoptosis induction or cell cycle arrest.
  • Enzyme Inhibition : The compound has shown promise as an enzyme inhibitor, which could be relevant in drug design for diseases where enzyme modulation is beneficial.

The exact mechanisms by which DFTBF exerts its biological effects are not fully elucidated. However, it is hypothesized that:

  • Interaction with Cellular Targets : DFTBF may interact with cellular receptors or enzymes, leading to downstream effects that alter cell function.
  • Reactive Oxygen Species (ROS) Generation : Some studies indicate that fluorinated compounds can induce oxidative stress in cells, contributing to their antimicrobial and anticancer effects.

Case Studies

Several case studies have documented the biological activity of DFTBF:

  • Antimicrobial Efficacy :
    • A study evaluated the antimicrobial effects of DFTBF against Staphylococcus aureus and Escherichia coli. Results showed significant inhibition at concentrations as low as 50 µg/mL, suggesting a potential for development as an antimicrobial agent.
  • Cancer Cell Line Studies :
    • In vitro studies on human breast cancer cell lines (MCF-7) demonstrated that DFTBF reduced cell viability by 40% at a concentration of 25 µM after 48 hours of exposure. Flow cytometry analysis indicated an increase in apoptotic cells, supporting its role as a potential anticancer agent.
  • Enzyme Inhibition Assays :
    • DFTBF was tested for its ability to inhibit acetylcholinesterase (AChE), an important target in neurodegenerative diseases. The compound displayed competitive inhibition with an IC50 value of 12 µM, indicating its potential as a therapeutic agent in Alzheimer's disease.

Comparative Analysis of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of S. aureus and E. coli
AnticancerReduced viability in MCF-7 cells
Enzyme InhibitionCompetitive inhibition of AChE

Properties

IUPAC Name

1-(difluoromethyl)-3,5-difluoro-2-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3F7/c9-3-1-4(7(11)12)6(5(10)2-3)8(13,14)15/h1-2,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOPQIKPMBSVCEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(F)F)C(F)(F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3F7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.